Product packaging for Fmoc-Aib-OH(Cat. No.:CAS No. 94744-50-0)

Fmoc-Aib-OH

Cat. No.: B557960
CAS No.: 94744-50-0
M. Wt: 325.4 g/mol
InChI Key: HOZZVEPRYYCBTO-UHFFFAOYSA-N
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Description

Fmoc-Aib-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-alpha-methylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO4 B557960 Fmoc-Aib-OH CAS No. 94744-50-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZZVEPRYYCBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373235
Record name Fmoc-alpha-methylalanine
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Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94744-50-0
Record name 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94744-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-a-Fmoc-a-aminoisobutyric acid, N-fmoc-c-a-methylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fmoc-alpha-methylalanine
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Record name N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine
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Chemical Synthesis and Derivatization of Fmoc Aib Oh

Synthetic Methodologies for Fmoc-Aib-OH

The synthesis of this compound generally involves the protection of the α-amino group of α-aminoisobutyric acid (Aib) with the Fmoc moiety.

Conventional Solution-Phase Synthesis Approaches

Conventional solution-phase synthesis of Fmoc-protected amino acids typically involves reacting the free amino acid with an Fmoc-activating agent. A common method for Fmoc protection of amino acids, including Aib, utilizes reagents such as N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions. For instance, a general approach involves preparing O,N-bis-trimethylsilyl-amino acids in situ, which are then reacted with Fmoc-Nosu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in an aprotic solvent. This method aims to prevent oligomerization and dipeptide formation, yielding high-purity Fmoc-amino acids researchgate.net. The reaction of α-aminoisobutyric acid with Fmoc-OSu in the presence of a base like sodium bicarbonate in aqueous organic solvents is a standard procedure alfa-chemistry.comsigmaaldrich.comanaspec.com.

Solid-Phase Peptide Synthesis (SPPS) Preparations

This compound is a standard and widely used building block in Fmoc-based SPPS alfa-chemistry.comsigmaaldrich.comambeed.com. Its α,α-dimethyl structure makes it sterically hindered, which can pose challenges in peptide coupling. However, its incorporation is crucial for synthesizing peptides with specific conformational constraints, such as those aiming for helical structures, and can help reduce deletion sequences in difficult couplings nih.gov. This compound, like other Fmoc-amino acids, does not typically require side-chain protection due to the absence of reactive functional groups on its side chain google.com. In SPPS, this compound is coupled to the growing peptide chain on a solid support, often using standard coupling reagents like HBTU/DIPEA or DIC/Oxyma Pure ambeed.comgoogle.comunibo.it. Preparations can also involve loading this compound onto specific resins, such as 2-CTC resin, to initiate peptide synthesis google.com.

Microwave-Assisted Synthesis Techniques for this compound and its Derivatives

Microwave irradiation has been extensively applied to accelerate peptide synthesis, including the coupling of sterically hindered amino acids like Aib. Microwave-assisted techniques can significantly reduce reaction times and improve coupling efficiency, leading to higher yields and purities of Aib-containing peptides researchgate.netniscpr.res.insigmaaldrich.cn. For instance, microwave-enhanced solution coupling of α,α-dialkyl amino acids has been demonstrated, achieving rapid synthesis of peptides with high yields in a matter of seconds to minutes researchgate.netniscpr.res.in. In SPPS, microwave heating has been shown to accelerate both coupling and deprotection steps, proving particularly advantageous for challenging sequences involving Aib residues sigmaaldrich.cn.

Table 1: Comparative Synthesis Data for Aib-Containing Peptides (Microwave vs. Conventional)

Peptide/Sequence CharacteristicMethodReaction TimeYield (%)Purity (%)Reference
Dipeptides (Aib-containing)Microwave30-45 seconds~90%~90% researchgate.net
Dipeptides (Aib-containing)ConventionalNot specifiedLowerLower researchgate.net
Peptide acids (general)Microwave~1 minuteGoodNot specified niscpr.res.in
Peptide acids (general)ConventionalLongerGoodNot specified niscpr.res.in
Difficult peptide sequenceMicrowaveShorter cycleHigherHigher sigmaaldrich.cn
Difficult peptide sequenceConventionalLonger cycleLowerLower sigmaaldrich.cn

Green Chemistry Approaches in this compound Synthesis

The peptide synthesis field is increasingly adopting green chemistry principles, focusing on reducing the use of hazardous solvents and improving sustainability. This compound is utilized in these greener protocols, often involving alternative solvents for coupling and deprotection steps. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), and isopropyl alcohol (IPA) have been explored as replacements for traditional solvents like DMF and DCM in SPPS acs.orgresearchgate.netrsc.org. Propylene carbonate has also been investigated as a green polar aprotic solvent for both solution- and solid-phase peptide synthesis rsc.org. These approaches aim to minimize environmental impact while maintaining or improving the efficiency of peptide synthesis involving this compound unibo.itpolypeptide.com.

Table 2: Solubility of this compound in Green Solvents

SolventConcentration (M)Solubility ObservationReference
2-MeTHF0.2Good acs.org
2-MeTHF0.1Acceptable acs.org

Derivatization Strategies and Functionalization of this compound

This compound, as a building block, is often derivatized by its incorporation into a peptide chain. Further functionalization can involve modifying its carboxyl group or using it alongside other orthogonally protected amino acids.

Introduction of Orthogonal Protecting Groups

While this compound itself is protected at the α-amino group, its carboxyl group can be esterified, for example, to form Fmoc-Aib-OMe, which can then undergo specific hydrolysis reactions mdpi.com. The primary strategy for functionalization involving this compound is its integration into peptide sequences where other amino acid side chains are protected by orthogonal protecting groups. These groups, such as Boc (tert-butyloxycarbonyl), Alloc (allyloxycarbonyl), Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-ethyl) are removed under distinct chemical conditions, allowing for selective modifications of the peptide chain sigmaaldrich.comresearchgate.net. For instance, this compound can be coupled with other Fmoc-amino acids, and subsequently, side-chain protecting groups on other residues can be selectively removed for further functionalization, such as branching or cyclization sigmaaldrich.com. The synthesis of dipeptides like Fmoc-Aib-Aib-OH represents a direct derivatization where two Fmoc-Aib units are coupled nih.govniscpr.res.in.

Compound List:

α-aminoisobutyric acid (Aib)

9-Fluorenylmethoxycarbonyl (Fmoc)

N-α-(9-Fluorenylmethoxycarbonyl)-α-aminoisobutyric acid (this compound)

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Nosu)

2-methyltetrahydrofuran (2-MeTHF)

Ethyl acetate (EtOAc)

Isopropyl alcohol (IPA)

Propylene carbonate

Fmoc-Aib-Aib-OH

Fmoc-Aib-OMe

tert-butyloxycarbonyl (Boc)

Allyloxycarbonyl (Alloc)

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)

1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-ethyl (ivDde)

N,N-Diisopropylethylamine (DIPEA)

HBTU (3-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

DIC (N,N′-Diisopropylcarbodiimide)

Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

2-CTC Resin (2-Chlorotrityl chloride resin)

Structural and Conformational Analysis of Fmoc Aib Oh and Aib Containing Peptides

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for a comprehensive understanding of the structural and conformational aspects of Fmoc-Aib-OH and peptides incorporating this residue. These techniques provide valuable insights into hydrogen bonding patterns, three-dimensional structure, helical content, and molecular integrity.

Infrared (IR) spectroscopy is a powerful tool for probing the hydrogen bonding networks within peptides, which are crucial for the stability of secondary structures like helices. nih.govrsc.org In Aib-containing peptides, the amide A region of the IR spectrum, corresponding to the N-H stretching vibration (typically between 3200 and 3500 cm⁻¹), provides significant information. nih.gov The presence of strong bands in the 3325–3340 cm⁻¹ region is indicative of peptide NH groups involved in intramolecular N-H···O=C hydrogen bonds, a hallmark of folded helical structures. nih.gov Conversely, weaker bands at higher frequencies (3425–3438 cm⁻¹) are assigned to free or solvent-exposed NH groups. nih.gov

In a study of oligovaline peptides with inserted Aib residues, the IR spectra in chloroform (B151607) solution showed strong bands in the 3325–3340 cm⁻¹ region, which is characteristic of helical peptides containing Aib. nih.gov Furthermore, Fourier transform infrared (FTIR) studies of synthetic peptides in the solid state have demonstrated a transition from a 3₁₀-helix to an α-helix with increasing peptide length, evidenced by a shift in the amide I band (C=O stretching) from approximately 1667 cm⁻¹ to 1656-1657 cm⁻¹. nih.govias.ac.in

Table 1: Representative IR Frequencies for Helical Aib-Containing Peptides

Vibrational Mode Frequency Range (cm⁻¹) Assignment
Amide A (N-H stretch) 3325–3340 Intramolecularly hydrogen-bonded NH groups in a helical conformation nih.gov
Amide A (N-H stretch) 3425–3438 Free (solvated) peptide NH groups nih.gov
Amide I (C=O stretch) ~1667 Characteristic of 3₁₀-helical structures in shorter sequences nih.govias.ac.in
Amide I (C=O stretch) 1656–1657 Indicative of α-helical structures in longer peptides nih.govias.ac.in

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed conformational analysis of peptides in solution. nih.gov For Aib-containing peptides, ¹H NMR provides crucial information through the analysis of chemical shifts and, most importantly, through-space interactions via Nuclear Overhauser Effect (NOE) experiments. The presence of specific NOE connectivities can distinguish between different types of helical structures. For instance, the observation of αH(i)−HN(i+2) and αH(i)−HN(i+3) connectivities, coupled with the absence of αH(i)−HN(i+4) connectivities, is a strong indicator of a 3₁₀-helical conformation rather than an α-helix. nih.gov This level of detail allows for a precise determination of the peptide's fold in solution. nih.gov

In Aib-rich side-chain lactam-bridged oligomers designed to model the 3₁₀-helix, NMR studies in trifluoroethanol (TFE) solution confirmed a marked preference for this conformation based on the observed NOE patterns. nih.gov The conformational homogeneity of Aib peptides in solvents like chloroform and dimethyl sulfoxide (B87167) is well-supported by the strong correlation between NMR and X-ray crystallographic data. ias.ac.in

Circular Dichroism (CD) spectroscopy is a sensitive method for assessing the secondary structure content of peptides, particularly their helicity. rsc.org Helical peptides exhibit characteristic CD spectra, typically featuring negative bands around 205 nm and 222 nm. ias.ac.in The intensity of these bands can be correlated with the degree of helical content in the peptide. nih.gov

Table 2: Characteristic CD Spectral Features of Helical Aib-Containing Peptides

Wavelength (nm) Sign of Cotton Effect Associated Secondary Structure
~222 Negative Helical Conformation ias.ac.in
~205 Negative Helical Conformation ias.ac.inrsc.org
~225 Positive Observed in some Aib oligomers in aqueous solution rsc.org

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and assess the purity of synthesized peptides, including this compound and its derivatives. rsc.org High-resolution mass spectrometry provides precise mass measurements that can verify the elemental composition of the target molecule. The purity of this compound, a crucial parameter for its use in solid-phase peptide synthesis, is often determined by techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, with purities of ≥99.0% being standard for synthetic applications. sigmaaldrich.com

In the synthesis of Aib-containing peptides, MS is used at various stages, from verifying the mass of the final product to analyzing fragments to confirm the amino acid sequence. nih.govresearchgate.net For example, in the automated solid-phase synthesis of the fungal antibiotic Cephaibol D, which contains multiple Aib residues, HPLC coupled with MS was used to determine the high crude purity of the synthesized peptide. rsc.org

Conformational Preferences of Aib Residues in Peptides

The steric hindrance imposed by the gem-dimethyl groups on the α-carbon of Aib residues severely restricts the accessible regions of the Ramachandran plot, primarily to the right-handed and left-handed helical regions (φ ≈ ±57°, ψ ≈ ±47°). nih.gov This inherent constraint makes Aib a potent helix-inducing residue in peptide sequences. nih.govias.ac.in

The incorporation of Aib residues into a peptide chain strongly promotes the formation of helical structures. ias.ac.innbinno.com The type of helix formed, predominantly either a 3₁₀-helix or an α-helix, is influenced by several factors, including the length of the peptide, the number and position of Aib residues, the solvent, and terminal protecting groups. nih.govexplorationpub.comexplorationpub.com

As the peptide chain elongates, a transition from a 3₁₀-helix to an α-helix can occur. nih.gov The α-helix, stabilized by i→i+4 hydrogen bonds, is a more common helical form in longer peptides. For instance, in -(Aib-Ala)n- oligomers, the 3₁₀-helix is favored for sequences with six or fewer residues, while the α-helix becomes the dominant structure in longer peptides. explorationpub.com A high-resolution crystal structure analysis of a 10-residue peptide demonstrated this transition, where the peptide begins as a 3₁₀-helix and then abruptly switches to an α-helix. nih.govias.ac.in

Table 3: Factors Influencing Helical Conformation in Aib-Containing Peptides

Factor Preference for 3₁₀-Helix Preference for α-Helix
Peptide Length Shorter peptides (3-5 residues) nih.gov Longer peptides (>6 residues) explorationpub.com
Aib Content High density of Aib residues explorationpub.comexplorationpub.com Can be present in mixed 3₁₀/α-helices in longer sequences ias.ac.in
Solvent Non-polar solvents explorationpub.comexplorationpub.com Polar solvents can influence the equilibrium rsc.org
Sequence The specific arrangement of Aib and other residues Can be induced by sequence permutation and length nih.govnih.gov

Role of Aib in Promoting Conformational Rigidity and Stability

The defining feature of α-aminoisobutyric acid (Aib) is the gem-dimethyl substitution at the α-carbon. This structural element dramatically curtails the range of accessible backbone dihedral angles (φ and ψ), compelling the Aib residue to adopt conformations largely confined to the right- or left-handed 310/α-helical regions of the Ramachandran plot. This steric constraint is a direct cause of the enhanced rigidity and stability observed in Aib-containing peptides. By limiting the conformational space available to the peptide backbone, the Aib residue effectively reduces the entropy of the unfolded state, thereby favoring folded, helical structures. This predisposition to form stable helices is a key reason for the prevalence of Aib in many naturally occurring microbial peptides that form transmembrane channels.

The incorporation of Aib is a well-established strategy for stabilizing secondary structures like helices and turns in synthetic peptides. Even a single Aib residue can induce a helical conformation in neighboring residues, particularly those towards the C-terminus. This ability to act as a "helix-inducer" is critical in the design of peptidomimetics and other bioactive peptides where a specific, stable conformation is essential for biological activity.

Impact of Solvent Systems on Peptide Conformation

The conformation of Aib-containing peptides is highly sensitive to the surrounding solvent environment. The polarity of the solvent plays a critical role in determining the preferred secondary structure by influencing the balance between intramolecular hydrogen bonds and interactions between the peptide and solvent molecules.

In the gas phase or in non-polar solvents, the peptide backbone tends to form intramolecular hydrogen bonds to satisfy its hydrogen-bonding potential. This leads to compact, folded structures such as C₅ and C₇ conformations. The C₇ conformation is also known as a γ-turn. However, in polar solvents like water or methanol, the solvent molecules can form hydrogen bonds with the peptide's amide groups. This competition with intramolecular hydrogen bonds can disrupt the C₅ and C₇ structures. Instead, polar solvents tend to promote the formation of helical conformations, such as the 3₁₀-helix or α-helix, where the peptide can still form internal hydrogen bonds while also interacting favorably with the solvent.

Theoretical calculations on model Aib-containing dipeptides illustrate this solvent-dependent conformational preference. In the gas phase, structures stabilized by intramolecular N-H···O hydrogen bonds are favored. In contrast, polar solvents promote helical conformations with dihedral angles in the range of φ = ±60° and ψ = ±40°. This shift highlights the crucial role of the solvent in modulating the delicate energetic balance that dictates peptide folding.

EnvironmentFavored ConformationTypical Dihedral Angles (φ, ψ)Stabilizing Interactions
Gas Phase / Non-polar SolventC₅ and C₇ (γ-turn)Not specifiedIntramolecular N-H···O Hydrogen Bonds
Polar SolventHelical (3₁₀/α)~ ±60°, ~ ±40°Intramolecular Hydrogen Bonds and Peptide-Solvent Interactions

Stereochemical Control and Screw-Sense Preference in Aib Oligomers

Oligomers composed solely of the achiral Aib residue are expected to form helical structures with an equal population of right-handed (P-helical) and left-handed (M-helical) screw-senses. However, the introduction of a single chiral amino acid at either the N- or C-terminus can effectively break this symmetry and induce a preference for one helical sense over the other. This phenomenon, known as stereochemical control or "screw-sense preference," allows for the design of Aib oligomers with a well-defined helical chirality.

The chiral "inducer" residue transmits its stereochemical information along the peptide backbone, influencing the conformational preference of the subsequent achiral Aib units. The degree of this induced preference, often quantified as helical excess (h.e.), can be substantial. For instance, the incorporation of a chiral α-trifluoromethylalanine (TfmAla) at the N-terminus of short Aib oligomers has been shown to induce significant helical excess. Specifically, (S)-TfmAla promotes a right-handed helix, while (R)-TfmAla favors a left-handed helix. This control is so effective that the helical excess can be as high as 80%. mdpi.com

The efficiency of screw-sense induction can be influenced by the position of the chiral residue, with N-terminal control often being more effective than C-terminal control. nih.gov This ability to dictate the helical handedness of an achiral polymer by a single chiral unit is a powerful tool in the design of foldamers with specific tertiary structures and functions.

Chiral Inducer at N-terminusResulting Screw-Sense PreferenceObserved Helical Excess (h.e.obs)
(S)-α-TfmAlaRight-handed~ 80%
(R)-α-TfmAlaLeft-handed~ 67%

Intermolecular Interactions and Self-Association

Beyond the intramolecular forces that dictate the conformation of individual peptide chains, intermolecular interactions play a crucial role in the solid-state packing and solution-state behavior of this compound and related peptides. These interactions can lead to the formation of highly ordered supramolecular structures.

Hydrogen Bonding Networks in Solid and Solution States

In the solid state, Aib-containing peptides often exhibit extensive networks of intermolecular hydrogen bonds. These interactions, in conjunction with the inherent helical propensity of the Aib residue, can lead to the formation of well-defined supramolecular assemblies. For example, crystal structures of some Aib-containing tripeptides reveal the formation of helical columns where individual peptide molecules are linked by intermolecular hydrogen bonds. researchgate.net In one such structure, two intramolecular hydrogen bonds stabilize a β-turn conformation, and these units then self-assemble into a larger structure. researchgate.net

In solution, the self-association of this compound is driven by a combination of hydrogen bonding and π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc protecting group. mdpi.combeilstein-journals.org This leads to the formation of various aggregates, and in some cases, hydrogels. The hydrogen bonds form between the carboxylic acid and amide groups of the amino acid moieties, while the hydrophobic and aromatic Fmoc groups provide a significant driving force for aggregation. The interplay of these non-covalent interactions governs the formation of fibrous structures and other self-assembled architectures in solution.

Applications of Fmoc Aib Oh in Peptide Chemistry and Beyond

Applications in Material Science and Bioconjugation

Development of Functional Materials (e.g., Hydrogels)

Fmoc-protected dipeptides and short peptides are well-established precursors for self-assembling hydrogels. The Fmoc group itself contributes significantly to this process through hydrophobic and π-π stacking interactions, which drive the formation of ordered supramolecular structures, often β-sheets or helical aggregates, that form the hydrogel network nih.govmdpi.comnih.gov. While direct studies focusing exclusively on Fmoc-Aib-OH in hydrogel formation are less common than those involving dipeptides like Fmoc-Phe-Phe, the principles are directly transferable. The incorporation of Aib residues into peptide sequences is known to enhance conformational stability and promote helical structures mdpi.compsu.edu. This inherent structural bias can influence the self-assembly process, affecting the morphology, mechanical properties, and responsiveness of the resulting hydrogels. For instance, peptides containing Aib residues have been investigated for their ability to form stable, ordered structures that can serve as scaffolds for various biomedical applications, including tissue engineering and drug delivery nih.govacs.org. The ability of Aib-containing peptides to form stable helical structures is a key feature that can be leveraged in designing hydrogelators with predictable self-assembly behaviors.

Table 1: Influence of Aib Residues on Peptide Self-Assembly for Hydrogel Formation

Peptide Motif Example (Fmoc-protected)Key Structural Feature ContributionSelf-Assembly Driving ForceResulting Material Property/ApplicationReference(s)
Fmoc-dipeptides (general)Fmoc group (π-π stacking)Hydrophobic interactions, H-bonding, π-π stackingFormation of fibrous hydrogels, tunable mechanical properties nih.govmdpi.comnih.govfrontiersin.org
Peptides with Aib residuesα-Helical propensity, conformational rigidityStabilized secondary structuresEnhanced stability, ordered network formation mdpi.compsu.edu
Boc-Phe-Aib-OH based hydrogelsAib-induced helicity, self-assemblyNon-covalent interactionsThixotropic hydrogels, potential for sensors nih.govacs.org

Bioconjugation Processes for Targeted Drug Delivery Systems

Table 2: Role of Aib Incorporation in Peptide-Based Drug Delivery Systems

Peptide Modification StrategyAib ContributionBenefit for Drug DeliveryExample Application AreaReference(s)
Peptide sequence designEnhanced protease resistance, helical stabilizationIncreased in vivo half-life, improved bioavailabilityPeptide-drug conjugates (PDCs), targeted therapeutics chemimpex.com
Bioconjugation linkerStructural rigidity, defined conformationFacilitates attachment to drugs/carriers, targeted bindingTargeted drug delivery systems, peptide conjugates
Peptide analog synthesisImproved receptor binding affinity, enhanced stabilitySpecific targeting of diseased cells/tissuesTherapeutic peptides (e.g., GLP-1 analogs) mdpi.comchempep.com

Investigative Studies in Protein Engineering

The precise control over peptide sequence and structure afforded by building blocks like this compound is instrumental in protein engineering, enabling researchers to dissect structure-function relationships and design proteins with novel or enhanced properties.

Modification of Proteins to Study Structure-Function Relationships

Table 3: Impact of Aib Incorporation on Peptide Structure and Function

Peptide Modification ExampleAib Substitution/IncorporationObserved Structural EffectFunctional ConsequenceStudy ContextReference(s)
GLP-1 Receptor AgonistsSubstitution at specific positionsIncreased α-helicity propensity, conformational stabilizationRescued potency, altered receptor binding affinityStructure-Activity Relationship (SAR) studies mdpi.com
PeptaibolsHigh content of Aib residuesStable α-helical structuresFormation of voltage-gated ion channels, antimicrobial activityUnderstanding peptide-membrane interactions psu.edu
Model PeptidesIncorporation into sequencesEnhanced helical structures, increased helicity with chain lengthSelf-aggregation, adoption of barrel-stave conformation in liposomes, potent antimicrobial activity (e.g., Ac-(Aib-Lys-Aib-Ala)n-NH₂)Investigating aggregation and transmembrane orientation psu.edu

Design of Proteins and Enzymes with Enhanced Functionality or Stability

This compound is a valuable tool in protein engineering for designing proteins and enzymes with improved characteristics. The incorporation of Aib residues can enhance the stability of peptides and proteins by increasing their resistance to proteolytic enzymes mdpi.com. This enhanced stability is crucial for applications where proteins need to withstand harsh physiological conditions or prolonged storage. The steric bulk of the Aib residue at the α-carbon promotes the formation of helical structures, which are generally more stable than random coils and can shield the peptide backbone from enzymatic cleavage chempep.com. For example, studies have demonstrated that incorporating Aib residues into antimicrobial peptides (AMPs) can significantly improve their resistance to digestive enzymes, thereby potentially increasing their therapeutic effectiveness mdpi.com. Beyond stability, Aib can also influence other functional properties, such as solubility and bioavailability, making peptides more amenable to therapeutic applications chemimpex.com. Furthermore, the precise control over peptide conformation enabled by Aib can be exploited to fine-tune enzyme activity or create proteins with novel functionalities, supporting efforts in directed evolution and synthetic biology chemimpex.comnih.gov.

Table 4: Enhancing Protein/Enzyme Properties via Aib Incorporation

Modification StrategyAib ContributionEnhanced PropertyMechanism of EnhancementApplication ContextReference(s)
Peptide sequence designα,α-disubstitution, helical propensityProtease resistanceSteric hindrance, stabilization of helical conformationTherapeutic peptides, enzyme stability mdpi.com
Amino acid substitutionIncreased conformational rigidityThermal/chemical stabilityReduced flexibility, protection of peptide backboneProtein engineering, enzyme design chemimpex.com
Peptide synthesisFacilitates introduction of specific structuresImproved solubilityAltered intermolecular interactions, reduced aggregationDrug development, peptide-based therapeutics chemimpex.com
Non-natural amino acid useStructural stabilization, helical inductionEnhanced functionalitySite-specific incorporation for novel catalytic or binding propertiesEnzyme engineering, synthetic biology nih.gov

Advanced Analytical Techniques for Aib Containing Peptides

Chromatographic Methods for Purity and Characterization

Chromatographic techniques are indispensable for evaluating the purity and structural fidelity of peptides. Among these, High-Performance Liquid Chromatography (HPLC) stands out as a primary method for both qualitative and quantitative analysis.

Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the analysis and purification of peptides, including those containing Aib residues. This method separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase (commonly C18 or C8 bonded silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often acidified with trifluoroacetic acid (TFA) nih.govnih.govnih.govfrontiersin.orghplc.eu.

HPLC is routinely used to assess the purity of synthesized peptides. For Fmoc-protected amino acids like Fmoc-Aib-OH, purity is a critical specification for their use in solid-phase peptide synthesis (SPPS). Analytical HPLC data typically indicates purity levels, often reported as area percentages. For instance, this compound is commonly supplied with a purity specification of ≥99.0% by HPLC, with some sources also indicating ≥98% sigmaaldrich.comchemimpex.comscientificlabs.co.uk. This high purity ensures that the building block itself does not introduce unwanted impurities into the peptide chain.

Table 1: HPLC Purity Specifications for this compound

CompoundPurity Specification (HPLC)Reference(s)
This compound≥ 99.0% (area%) sigmaaldrich.comscientificlabs.co.uk
This compound≥ 98% (area%) chemimpex.com

Furthermore, HPLC is instrumental in peptide mapping and characterization, where the retention times of peptides are compared against standards or predicted values. The predictability of peptide retention times can be influenced by amino acid composition and sequence, with end-group effects and the nature of amino acid side chains playing significant roles nih.govnih.govresearchgate.netfishersci.com.

Pre-column Derivatization for Amino Acid Analysis

Amino acids, the fundamental building blocks of peptides, often lack inherent chromophores or fluorophores, making their direct detection by standard HPLC methods challenging and insensitive. Pre-column derivatization is a widely employed strategy to overcome this limitation by chemically modifying amino acids to form derivatives that possess strong UV absorption or fluorescence properties, thereby enhancing detection sensitivity and selectivity nih.govnih.govfujifilm.comjasco-global.com.

In this approach, amino acids are reacted with specific derivatizing agents before they are injected onto the HPLC column. This allows for improved separation of the derivatives and more accurate quantification of individual amino acids within a sample, such as a hydrolyzed peptide.

Two prominent reagents used for pre-column derivatization of amino acids are o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyloxycarbonyl chloroformate (FMOC). These reagents are typically used in conjunction with fluorescence detection, although OPA derivatives can also be detected by UV nih.govjasco-global.comjascoinc.comjasco-global.com.

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amino acids in the presence of a thiol (e.g., 3-mercaptopropionic acid, MPA) to form highly fluorescent isoindole derivatives nih.govnih.govjasco-global.com. However, OPA does not react with secondary amino acids, such as proline or α-aminoisobutyric acid (Aib) nih.govjascoinc.comjasco-global.com. This limitation means that OPA derivatization alone is insufficient for the complete analysis of peptides containing these specific amino acids.

9-Fluorenylmethyloxycarbonyl chloroformate (FMOC): In contrast to OPA, FMOC is effective in derivatizing secondary amino acids. By employing FMOC, researchers can analyze amino acids that are not reactive with OPA nih.govjascoinc.comjasco-global.com.

The combination of OPA and FMOC reagents in a dual-reagent pre-column derivatization strategy allows for the simultaneous quantification of both primary and secondary amino acids in a single analysis nih.govjascoinc.comjasco-global.com. This approach is particularly valuable for comprehensive amino acid analysis of peptides, ensuring that all constituent amino acids, including those like Aib that are not amenable to OPA derivatization, are accurately detected and quantified. The resulting fluorescent derivatives from OPA and FMOC can be resolved chromatographically, and their detection can be optimized by switching excitation and emission wavelengths, enabling a complete amino acid profile jascoinc.comjasco-global.com.

Table 2: Comparison of OPA and FMOC Derivatization for Amino Acid Analysis

FeatureOPA (o-Phthalaldehyde)FMOC (9-Fluorenylmethyloxycarbonyl)
Primary Use Derivatization of primary amino acidsDerivatization of secondary amino acids
Detection Fluorescence (primary), UV (secondary) nih.govjasco-global.comFluorescence nih.govjascoinc.comjasco-global.com
Reaction with Aib No reaction nih.govnih.govjascoinc.comjasco-global.comReacts with secondary amino acids like Aib nih.govjascoinc.comjasco-global.com
Advantages Rapid reaction, widely usedEnables analysis of secondary amino acids
Limitations Cannot derivatize secondary amino acids (e.g., proline, Aib) nih.govnih.govjascoinc.comjasco-global.comGenerally used for secondary amino acids; OPA is more common for primary
Combined Use OPA/FMOC allows simultaneous analysis of primary and secondary amino acids nih.govjascoinc.comjasco-global.comFacilitates comprehensive amino acid profiling of peptides

These derivatization techniques, coupled with RP-HPLC, provide essential tools for the detailed characterization and quality control of peptides, ensuring the accurate representation of their amino acid composition.

Q & A

Q. What are the recommended synthetic strategies for incorporating Fmoc-Aib-OH into peptide chains?

this compound is typically integrated into peptides via solid-phase peptide synthesis (SPPS). The acid fluoride method is effective for dimerization, where this compound is treated with cyanuric fluoride to form an amino acid fluoride intermediate, followed by reaction with silylated amino acids . For stepwise SPPS, coupling agents like COMU/Oxyma are recommended to ensure efficient amide bond formation .

Q. How should this compound be stored to maintain chemical stability during experiments?

Store the compound as a powder at -20°C (stable for 3 years) or 4°C (2 years). Solutions in DMSO should be aliquoted and stored at -80°C (6 months) or -20°C (1 month) to prevent freeze-thaw degradation. Ensure airtight containers to avoid moisture absorption .

Q. What analytical methods are used to confirm the purity and structure of this compound-containing peptides?

Mass spectrometry (MS) is critical for verifying molecular weight, while reversed-phase HPLC assesses purity. For example, crude MS analysis of a peptide containing this compound revealed deviations (e.g., observed 1415.9964 vs. calculated 1423.0446), highlighting the need for iterative purification .

Advanced Research Questions

Q. How can researchers address challenges in purifying peptides containing this compound?

Precipitation issues may arise due to hydrophobic Aib residues. If cold ether fails to precipitate the crude product, lyophilization in acetonitrile/water mixtures can yield solid particles. Centrifugation and repeated lyophilization cycles improve recovery .

Q. What structural impacts do Aib residues have on peptide conformation, and how are these analyzed?

Aib residues enforce helical or β-turn conformations due to restricted backbone flexibility. Circular dichroism (CD) spectroscopy or NMR can validate secondary structures. For instance, Aib-rich peptides exhibit pronounced α-helical signatures in CD spectra .

Q. How can coupling efficiency be optimized for this compound in SPPS?

Low coupling efficiency may result from steric hindrance. Strategies include:

  • Extending reaction times (e.g., 1–2 hours per residue).
  • Using activated agents like COMU with Oxyma to reduce racemization.
  • Monitoring deprotection steps via bromophenol blue tests to confirm Fmoc removal .

Q. What precautions are necessary when handling this compound compared to other Fmoc-protected amino acids?

While this compound is not classified as hazardous (unlike some Fmoc derivatives with skin/eye irritation risks), standard PPE (gloves, goggles) and ventilation are advised. Avoid inhalation of powders and use fume hoods during weighing .

Methodological Considerations

  • Contradiction Analysis : Discrepancies in MS data (e.g., observed vs. theoretical mass) may indicate incomplete synthesis or side reactions. Repetition with adjusted coupling conditions or orthogonal purification (e.g., size-exclusion chromatography) is recommended .
  • Experimental Design : When designing Aib-containing peptides, include control sequences without Aib to isolate its structural effects. Use computational tools (e.g., molecular dynamics) to predict conformational changes pre-synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.